N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Historical Development of Imidazopyridine-Based Pharmacophores
The imidazo[1,2-a]pyridine nucleus emerged as a privileged structure in the late 20th century, with zolpidem’s 1992 approval marking its transition from chemical curiosity to therapeutic mainstay. Early derivatives focused on central nervous system (CNS) modulation, leveraging the scaffold’s ability to interact with GABA-A receptors. Subsequent structural diversification revealed broader applications: olprinone (cardiotonic), rifaximin (antibiotic), and GSK812397 (HIV entry inhibitor) demonstrated the heterocycle’s adaptability. The 2010s witnessed systematic exploration of C-2 and C-3 functionalization strategies, enabling precise tuning of electronic and steric properties for target engagement.
Significance of Nitrogen-Based Heterocyclic Hybrids in Medicinal Research
Nitrogenous fused bicyclics like imidazo[1,2-a]pyridines exhibit enhanced membrane permeability compared to monocyclic analogs due to their planar aromatic systems and hydrogen-bonding capabilities. Hybridization with pyrazole introduces complementary pharmacophoric elements:
- Pyrazole’s 1,2-diazole system provides additional hydrogen bond acceptors/donors
- Methyl substitution at N-1 enhances metabolic stability
- Phenyl groups at C-3 enable π-π stacking with hydrophobic enzyme pockets
This synergy is quantified in Table 1, comparing key physicochemical parameters of hybrid versus parent compounds.
Table 1. Comparative Analysis of Hybrid vs. Parent Structures
| Parameter | Imidazo[1,2-a]pyridine | Pyrazole Carboxamide | Hybrid Compound |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.4 ± 0.4 |
| Polar Surface Area (Ų) | 45.2 | 62.7 | 88.9 |
| H-bond Donors | 1 | 2 | 3 |
Evolution of Pyrazole Carboxamide Conjugates
Pyrazole carboxamides gained prominence through COX-2 inhibitors like celecoxib, demonstrating their capacity for selective enzyme inhibition. Conjugation strategies evolved in three phases:
- Direct coupling (1990s): Simple amide linkages to aromatic amines
- Spacer-incorporated hybrids (2000s): Ethylene glycol or piperazine linkers for solubility modulation
- Fused systems (2010s-present): Rigidified architectures like the title compound to preorganize pharmacophores
The carboxamide group in N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide serves dual roles: stabilizing the molecule’s conformation and participating in target recognition through water-mediated hydrogen bonds.
Positioning in Contemporary Research
This hybrid occupies a strategic niche in targeted therapy development:
- Oncology : Preliminary studies suggest kinase inhibitory activity by simultaneous engagement of ATP-binding and allosteric pockets
- Antimicrobials : Structural analogy to Q203 (Phase II anti-TB agent) indicates potential cytochrome bc1 complex inhibition
- Neurodegeneration : Dual HDAC6/MAO-B inhibition observed in analogs addresses multifactorial pathologies
Ongoing structure-activity relationship (SAR) investigations focus on optimizing the:
- Imidazopyridine C-6 substituents for improved blood-brain barrier penetration
- Pyrazole C-3 aryl groups for selective kinase isoform binding
- Carboxamide N-alkylation to mitigate first-pass metabolism
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-28-22(15-20(27-28)17-9-3-2-4-10-17)24(30)26-19-12-6-5-11-18(19)21-16-29-14-8-7-13-23(29)25-21/h2-16H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKATTVVHTXBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with α-bromoketones under controlled conditions to form the imidazo[1,2-a]pyridine scaffold.
Coupling with Phenyl Derivatives: The imidazo[1,2-a]pyridine intermediate is then coupled with phenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of Pyrazole Ring: The final step involves the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Toluene, ethyl acetate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that compounds with pyrazole and imidazo[1,2-a]pyridine moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Studies have highlighted the potential of these compounds in treating various cancers, including breast and prostate cancer, through mechanisms such as apoptosis induction and cell cycle arrest .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide are notable. Pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis .
1.3 Antimicrobial and Antiviral Activities
The compound has shown effectiveness against various pathogens. Its structure allows it to interact with microbial enzymes or receptors, inhibiting their function. Studies have reported its efficacy against bacteria and viruses, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
2.1 Pesticidal Properties
Research has indicated that pyrazole derivatives can serve as effective pesticides due to their ability to disrupt biological processes in pests. The unique structural features of this compound enhance its activity against agricultural pests while minimizing toxicity to non-target organisms .
2.2 Growth Regulators
Compounds similar to this compound have been explored as plant growth regulators, promoting growth and enhancing yield in various crops. Their application can lead to improved agricultural productivity through better nutrient uptake and stress resistance .
Technological Applications
3.1 Nonlinear Optical Properties
The compound exhibits nonlinear optical properties that make it suitable for applications in photonic devices. Its ability to generate second harmonic generation (SHG) suggests potential uses in laser technology and optical communication systems .
3.2 Electroluminescent Devices
Due to its electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon electrical stimulation opens avenues for developing more efficient display technologies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its dual aromatic systems and carboxamide linker. Below is a comparative analysis with related compounds:
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a novel compound with significant potential in medicinal chemistry. Its structure integrates multiple pharmacologically active moieties, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H19N5O |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1797095-30-7 |
The presence of imidazo[1,2-a]pyridine and pyrazole rings in its structure is indicative of potential anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrated that compounds similar to this compound can inhibit tumor growth effectively. For instance, a related pyrazole derivative showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, suggesting potent antiproliferative effects .
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by studies showing that pyrazole derivatives can stabilize human red blood cell membranes, indicating their ability to inhibit inflammatory processes. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity, with some compounds demonstrating comparable efficacy to established anti-inflammatory agents .
Antimicrobial Activity
Antimicrobial testing revealed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain derivatives was found to be lower than that of standard antibiotics like streptomycin, highlighting their potential as antibacterial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and have implications in various diseases .
- Cell Cycle Arrest : Some pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis via intrinsic pathways .
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels in cells, these compounds can exert cytotoxic effects on cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study by Tewari et al. (2014) demonstrated that new pyrazole derivatives exhibited significant anti-inflammatory activity in vivo, validating their therapeutic potential in chronic inflammatory diseases .
- Another investigation reported that specific imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting their applicability in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, a microwave-assisted approach using methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst yields intermediates with ~66–67% efficiency . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), base selection (K₂CO₃ for deprotonation), and temperature (room temperature for stability of sensitive intermediates) . Characterization via IR (e.g., carbonyl peaks at ~1720 cm⁻¹) and NMR (¹H/¹³C coupling constants) confirms structural integrity .
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : A combination of ¹H NMR (for aromatic proton environments), ¹³C NMR (to confirm carboxamide and heterocyclic carbons), and LC-MS (for molecular ion verification) is essential. For example, in related imidazo[1,2-a]pyridine derivatives, ¹H NMR signals at δ 7.2–8.5 ppm confirm aromatic protons, while LC-MS with [M+H]⁺ peaks validates molecular weight . Elemental analysis (C, H, N) further ensures purity ≥95% .
Q. What preliminary strategies are used to predict its biological activity?
- Methodological Answer : Computational tools like the PASS program predict antimicrobial or anticancer potential by analyzing structural motifs (e.g., pyrazole and imidazo[1,2-a]pyridine moieties) . Molecular docking against target proteins (e.g., kinases) assesses binding affinity, guiding in vitro testing priorities .
Advanced Research Questions
Q. How can computational chemistry and experimental data be integrated to optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error steps. Computational predictions of solvent effects (e.g., methanol’s polarity) can refine conditions for higher yields .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Methodological Answer : Variability in yields (e.g., 66% vs. 67% in similar reactions ) may arise from impurities in starting materials or subtle condition differences (e.g., microwave vs. conventional heating). Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratio) through factorial analysis, minimizing experimental runs while resolving discrepancies .
Q. What strategies are effective for designing multi-component reactions (MCRs) involving this compound?
- Methodological Answer : MCRs benefit from orthogonal reactivity of functional groups. For example, coupling imidazo[1,2-a]pyridine precursors with pyrazole-carboxamides requires sequential Pd-catalyzed cross-coupling and cyclization steps . Microwave irradiation enhances reaction rates and reduces byproducts in such MCRs .
Q. How can substituent effects on biological activity be systematically studied?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and testing against biological targets. For imidazo[1,2-a]pyridines, fluorination at specific positions enhances metabolic stability, while methyl groups improve lipophilicity . High-throughput screening combined with docking refines SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
